3-(3,5-Dimethoxypyridin-4-yl)-1-propanol
Description
3-(3,5-Dimethoxypyridin-4-yl)-1-propanol is a pyridine derivative characterized by a propanol backbone substituted at the terminal carbon with a 3,5-dimethoxypyridin-4-yl group. The compound’s structure combines the aromaticity of the pyridine ring with the hydrophilicity of the hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(3,5-dimethoxypyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C10H15NO3/c1-13-9-6-11-7-10(14-2)8(9)4-3-5-12/h6-7,12H,3-5H2,1-2H3 |
InChI Key |
MLSKUFYSOTWQJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1CCCO)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key differences in substituents, solubility, and reactivity are highlighted below.
Table 1: Comparative Analysis of 3-(3,5-Dimethoxypyridin-4-yl)-1-propanol and Analogous Compounds
Key Observations
Structural Influence on Solubility: The dimethoxypyridine moiety in the target compound increases polarity compared to 1-(4-Methylphenyl)-1-propanol, suggesting better solubility in polar aprotic solvents like DMSO. Thiophene-containing analogs (e.g., compound a) exhibit reduced aqueous solubility due to hydrophobic sulfur heterocycles .
Methoxy groups on the pyridine ring may stabilize charge-transfer interactions, contrasting with the electron-donating methyl group in 1-(4-Methylphenyl)-1-propanol .
Biological Relevance :
- Naphthalene-containing derivatives (e.g., compound d ) show structural motifs associated with intercalation or receptor binding, whereas the target compound’s pyridine core may favor hydrogen bonding in enzymatic active sites .
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